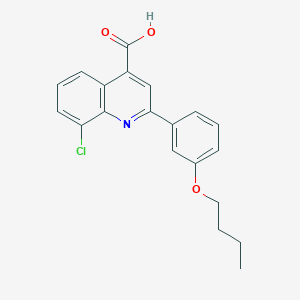

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Übersicht

Beschreibung

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (1-Bn-4-Py-1-PIP-4-CN) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a range of synthesis methods and has been studied in detail for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Microbiological Activity

Derivatives starting from related pyrrolidinyl-piperidine carbonitriles have been synthesized and tested for microbiological activities. For instance, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been described, yielding derivatives that exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008). This indicates the potential of such derivatives in developing new antimicrobial agents.

Antibacterial Activity of Cyanopyridine Derivatives

The synthesis of new cyanopyridine derivatives, using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, led to compounds with promising antimicrobial activity. These compounds were evaluated against a variety of bacterial strains, showing minimal inhibitory concentration values that highlight their potential as antibacterial agents (Bogdanowicz et al., 2013).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds also displayed antimicrobial and antioxidant activity, indicating their potential for further development as therapeutic agents (Flefel et al., 2018).

Pyrrolidine-pyridine Derivatives for Chemical Synthesis

The synthesis of 7-arylmethyl-substituted derivatives of pyrrolidine-pyridine compounds, through a series of chemical reactions, showcases the versatility of pyrrolidine and piperidine derivatives in synthetic organic chemistry. These derivatives could serve as intermediates in the synthesis of complex molecules for various applications (Kuznetsov & Chapyshev, 2007).

Eigenschaften

IUPAC Name |

1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c18-15-17(20-10-4-5-11-20)8-12-19(13-9-17)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTCSUCLFRIBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)